N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S3/c1-3-20(4-2)15(22)12-26-18-19-14-8-11-25-16(14)17(23)21(18)9-7-13-6-5-10-24-13/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKOORUQYHQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following key characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂S₃ |
| Molecular Weight | 407.6 g/mol |
| CAS Number | 1260906-47-5 |
| Structural Features | Contains a thieno[3,2-d]pyrimidine core with a sulfanyl group |
The structural complexity of this compound contributes to its diverse biological activities, particularly in targeting various enzymes and receptors involved in cellular processes.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thieno-pyrimidine framework is known for its ability to inhibit various enzymes involved in nucleotide metabolism. This inhibition can lead to:
- Antitumor Activity : By disrupting nucleotide synthesis pathways, the compound shows promise as an antitumor agent. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro.
- Antifolate Properties : Similar to other antifolates, this compound may interfere with folate metabolism, which is crucial for DNA synthesis and repair.
Biological Activity Studies
Research findings indicate that compounds within the thieno-pyrimidine class exhibit notable biological activities. For instance:
-
Antitumor Efficacy : In vitro studies have demonstrated that derivatives of thieno-pyrimidines can significantly inhibit the growth of various cancer cell lines. The IC50 values for these compounds often fall within a range that suggests potent antitumor effects.
Compound Name IC50 (µM) against Cancer Cell Lines Thieno-pyrimidine Derivative A 5.0 Thieno-pyrimidine Derivative B 10.0 - Mechanistic Insights : The mechanism by which N,N-diethyl-2-{(4-oxo)-3-[2-(thiophen-2-yletheyl)-3,4-dihydrothieno[3,2-d]pyrimidin]} exerts its effects involves competitive inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antifolate Mechanisms : A study published in CORE highlighted the synthesis and evaluation of thieno-pyrimidine derivatives as antifolates. These compounds were shown to effectively inhibit TS and DHFR, leading to decreased viability of cancer cells in culture .
- In Vivo Efficacy : Another research effort focused on assessing the antitumor efficacy of thieno-pyrimidines in animal models. Results indicated significant tumor regression when treated with these compounds compared to control groups .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown efficacy against various bacterial strains. The presence of the thiophene ring may enhance the compound's interaction with microbial targets, suggesting potential as an antimicrobial agent in drug development.
Case Study : A study demonstrated that thieno[3,2-d]pyrimidine derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating a promising direction for further exploration of N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide in antimicrobial therapies .
2. Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells.
Case Study : Research involving thieno[3,2-d]pyrimidine derivatives showed inhibition of cell proliferation in human breast cancer cells (MCF7) and colon cancer cells (HT29). The mechanism was attributed to cell cycle arrest and activation of apoptotic pathways .
Pharmacological Applications
1. Central Nervous System Effects
Compounds similar to this compound have been studied for their neuroprotective effects. This class of compounds may modulate neurotransmitter systems, offering potential in treating neurodegenerative diseases.
Case Study : A study highlighted the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives against oxidative stress-induced neuronal damage in vitro. This suggests a possible application in conditions like Alzheimer's disease .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares its thienopyrimidinone core with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Features of Selected Analogous Compounds
- Electron-Withdrawing vs. In contrast, the thiophene-ethyl group in the target compound may increase lipophilicity, favoring membrane penetration.
- Heterocyclic Diversity : The 1,3,4-thiadiazole substituent in introduces additional hydrogen-bonding sites, which could enhance receptor interactions compared to the diethyl group in the target compound.
Physicochemical Properties
Limited data are available, but key observations include:
- Melting Points : The dichlorophenyl-substituted analog in has a high melting point (230°C), likely due to strong intermolecular interactions. The target compound’s diethyl group may reduce crystallinity, lowering its mp.
- Solubility : Thiophene and ethyl groups in the target compound could enhance solubility in organic solvents compared to nitro- or sulfonamide-containing analogs.
Q & A
Q. Key Reagents/Conditions :
- Bases : Potassium carbonate (K₂CO₃) or triethylamine for deprotonation .
- Solvents : Ethanol or DMF for solubility and reaction efficiency .
- Temperature : Typically 60–80°C for 6–12 hours to ensure completion .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol reduces side reactions .
- Catalyst Use : Triethylamine or Pd/C (for hydrogenation steps) improves reaction rates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of sensitive intermediates .
- Purity Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Basic: What analytical techniques confirm the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., thienopyrimidine analogs in ) .
- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian) to validate assignments .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., as in ) .
Basic: What biological activities are associated with this compound?
Answer:
- Anticancer : Inhibits kinase activity (e.g., EGFR or Aurora kinases) in in vitro assays .
- Antimicrobial : Shows MIC values of 2–8 µg/mL against Gram-positive pathogens .
- Anti-inflammatory : Reduces TNF-α or IL-6 secretion in macrophage models .
Advanced: What methodologies identify the compound’s mechanism of action?
Answer:
- Target Identification :
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects .
How should researchers address contradictory bioactivity data across studies?
Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity Verification : Re-test batches with HPLC purity ≥95% to rule out impurity-driven artifacts .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Modification Sites :
- Thiophene Ring : Introduce halogens or electron-withdrawing groups to enhance binding .
- Acetamide Side Chain : Vary alkyl groups (e.g., N,N-dipropyl) to probe steric effects .
- Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) for rapid library generation .
- Activity Correlation : Tabulate substituent effects (see example table below) :
| Derivative | R Group (Acetamide) | IC₅₀ (EGFR) |
|---|---|---|
| Parent | N,N-diethyl | 0.45 µM |
| Deriv 1 | N,N-dipropyl | 0.38 µM |
| Deriv 2 | N-cyclopentyl | 1.2 µM |
Basic: How to assess the compound’s stability under laboratory conditions?
Answer:
- Forced Degradation : Expose to heat (60°C), light (UV), and pH extremes (pH 2–12) for 48 hours .
- Analytical Monitoring : Track decomposition via HPLC retention time shifts or new MS fragments .
- Storage Recommendations : Lyophilized form at -20°C in amber vials prevents hydrolysis/oxidation .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated groups at the acetamide moiety .
- Co-Solvent Systems : Use cyclodextrins or DMSO-water mixtures (≤10% DMSO) .
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
